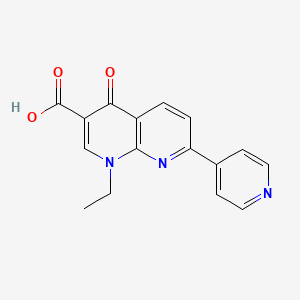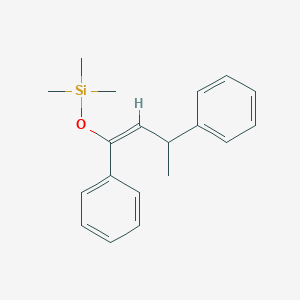
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: is an organic compound that features a trimethylsilane group attached to a 1,3-diphenylbut-1-en-1-yloxy moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 1,3-diphenylbut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
1,3-Diphenylbut-1-en-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of silanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and other oxidized derivatives.
Reduction Reactions: Products include silanes and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: has several scientific research applications, including:
Biology: Investigated for its potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and other reactive groups, preventing unwanted side reactions during synthesis. Additionally, the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups.
Vergleich Mit ähnlichen Verbindungen
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: can be compared with other similar compounds, such as:
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.
Trimethylsilyl ether: Similar in structure but lacks the diphenylbutenyl moiety.
Trimethylsilyl acetate: Used for similar purposes but has different reactivity and applications.
The uniqueness of This compound lies in its combination of the trimethylsilyl group with the 1,3-diphenylbut-1-en-1-yloxy moiety, which imparts distinct reactivity and properties.
Eigenschaften
Molekularformel |
C19H24OSi |
|---|---|
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
[(E)-1,3-diphenylbut-1-enoxy]-trimethylsilane |
InChI |
InChI=1S/C19H24OSi/c1-16(17-11-7-5-8-12-17)15-19(20-21(2,3)4)18-13-9-6-10-14-18/h5-16H,1-4H3/b19-15+ |
InChI-Schlüssel |
CPCGTBPXBZEEMA-XDJHFCHBSA-N |
Isomerische SMILES |
CC(/C=C(\C1=CC=CC=C1)/O[Si](C)(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





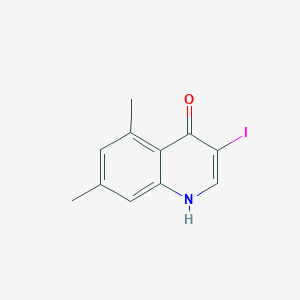
![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
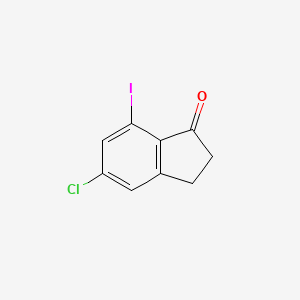
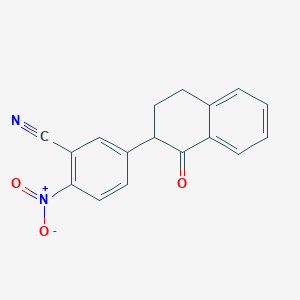
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
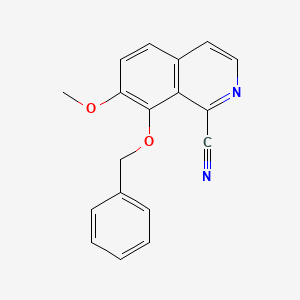
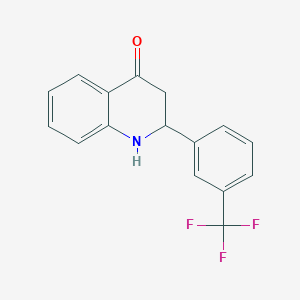
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
